![molecular formula C7H10O B14324093 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 110411-18-2](/img/structure/B14324093.png)
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the formation of self-assembled monolayers of (3-aminopropyl) triethoxysilane on a Si–OH surface, followed by bonding of the EHDA monomer to the Si-APTES surface .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes mentioned above can be scaled up for industrial applications, particularly the catalytic hydrogenation method, which is commonly used in large-scale chemical synthesis.
化学反応の分析
Types of Reactions: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cationic polymerization reactions to form crosslinked insoluble thermosets .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen for catalytic hydrogenation, metallic sodium for isomerization, and various catalysts for polymerization reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, cationic polymerization can yield crosslinked thermosets, while oxidation and reduction reactions can produce various functionalized derivatives of the compound.
科学的研究の応用
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has been investigated for its potential as a drug candidate against the COVID-19 virus. Studies have shown that hydrazones derived from this compound exhibit promising binding energies with the main protease of COVID-19, making them potential inhibitors . Additionally, this compound can be used as a silane-based coupling agent to functionalize various substrates and improve the dispersion of nanoparticles .
作用機序
The mechanism of action of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene in biological systems involves its interaction with specific molecular targets. For instance, in the context of COVID-19, the compound’s derivatives inhibit the main protease by cleaving viral polyproteins at specific sites, thereby preventing the replication and assembly of new viral particles .
類似化合物との比較
Similar Compounds:
- 7-Oxabicyclo[4.1.0]heptane
- 7-Oxabicyclo[2.2.1]heptane
- 6-Oxabicyclo[3.1.0]hexane
Uniqueness: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific structural features and the presence of a methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in drug development and material science.
特性
CAS番号 |
110411-18-2 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
3-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-5-2-3-6-7(4-5)8-6/h2,6-7H,3-4H2,1H3 |
InChIキー |
YLBCNQXOLMLODK-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(C1)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


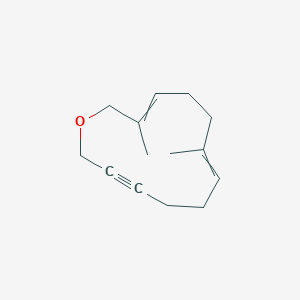

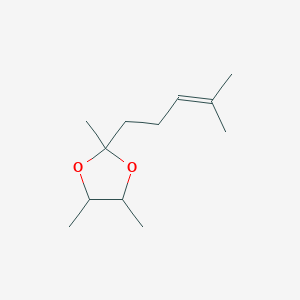
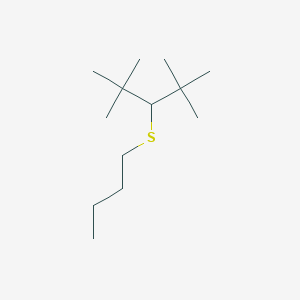
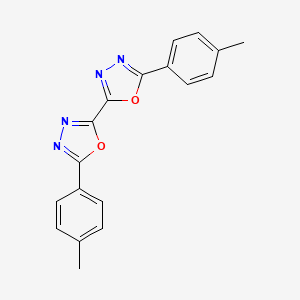
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
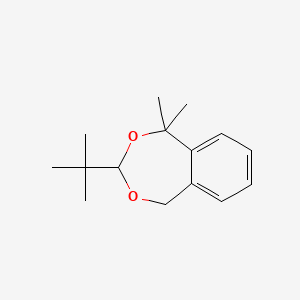
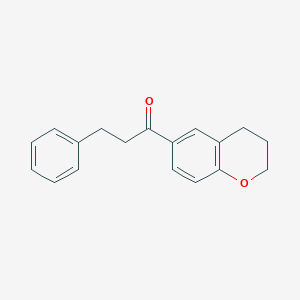
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
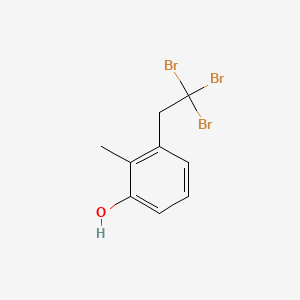
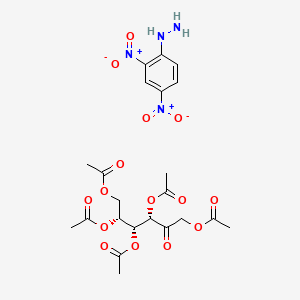
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
